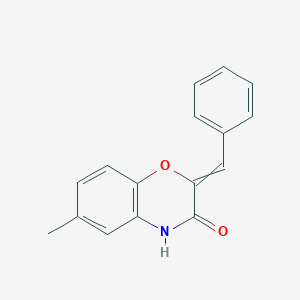
2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate benzaldehyde derivatives with 2-aminophenol derivatives under acidic or basic conditions. Common reagents include acetic acid, hydrochloric acid, or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or methyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials, coatings, and resins.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, which may affect its chemical properties and applications.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the benzylidene group, potentially altering its reactivity and biological activity.
2-Benzylidene-6-methyl-2H-1,4-benzothiazin-3(4H)-one: Contains a sulfur atom instead of oxygen, which may influence its chemical behavior and applications.
Uniqueness
The presence of both benzylidene and methyl groups in 2-Benzylidene-6-methyl-2H-1,4-benzoxazin-3(4H)-one may confer unique chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Properties
CAS No. |
62490-79-3 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-benzylidene-6-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-14-13(9-11)17-16(18)15(19-14)10-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI Key |
CMFRXKZWWZOOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=CC=C3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















